1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane

Medicinal Chemistry Physicochemical Properties Lead Optimization

Medicinal chemists pursuing novel CNS chemotypes require rigid spirocyclic scaffolds with defined substitution. 1-(1-Ethylpyrrol-3-yl)-2-azaspiro[3.5]nonane (logP 3.10, MW 218.34) provides a balanced starting point. - Spirocyclic azetidine core enforces 3D conformation for enhanced target selectivity. - N-Ethyl pyrrole handle enables systematic SAR of alkyl chain length on potency and ADME. - Supplied at 95% purity, ideal for focused library synthesis and lead optimization.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Cat. No. B13189847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCCN1C=CC(=C1)C2C3(CCCCC3)CN2
InChIInChI=1S/C14H22N2/c1-2-16-9-6-12(10-16)13-14(11-15-13)7-4-3-5-8-14/h6,9-10,13,15H,2-5,7-8,11H2,1H3
InChIKeyXVJSEGYKMFBBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane: Overview & Procurement


1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane is a spirocyclic amine with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . It is characterized by a 2-azaspiro[3.5]nonane core substituted at the 1-position with an N-ethylpyrrole moiety [1]. This compound is available from commercial suppliers at a purity of 95% . As a spirocyclic scaffold, it is of interest in medicinal chemistry for exploring novel chemical space and optimizing pharmacophores [2].

Non-Interchangeability with Azaspiro Analogs


Substitution on the pyrrole nitrogen of 1-(1-ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane directly impacts physicochemical properties and, consequently, biological behavior. Variations in the N-alkyl group alter molecular weight, lipophilicity (logP), and steric bulk, which can significantly affect target binding, solubility, and metabolic stability . Simple replacement with methyl or isopropyl analogs is not a like-for-like substitution; the ethyl group represents a specific balance between hydrophobic character and steric demand . This necessitates rigorous evaluation of the exact compound in assays, as even minor structural changes can lead to divergent activity profiles and off-target effects [1].

Quantitative Differentiation vs. Key Analogs


Lipophilicity (logP) Difference

The calculated logP for 1-(1-ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane is 3.1028 . This value positions the compound as having intermediate lipophilicity between its methyl (logP 1.2) and isopropyl (logP 3.38) analogs. The ethyl group provides a balanced hydrophobic profile, which can be advantageous for optimizing membrane permeability while mitigating the risk of excessive lipophilicity associated with off-target binding and metabolic instability.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Molecular Weight Comparison

The molecular weight of 1-(1-ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane is 218.34 g/mol . This is a 6.9% increase over the methyl analog (204.31 g/mol) and a 6.0% decrease compared to the isopropyl analog (232.36 g/mol) . In a lead optimization campaign, this incremental mass difference can influence key properties such as solubility, clearance, and the number of rotatable bonds, all of which are critical for achieving a favorable drug-like profile.

Medicinal Chemistry Drug Design Formulation Science

Spirocyclic Core Conformation

The 2-azaspiro[3.5]nonane core provides a distinct three-dimensional scaffold compared to planar or less rigid alternatives [1]. While direct comparative data on this specific compound is absent, the spirocyclic nature is associated with improved metabolic stability and conformational control, which are advantageous in optimizing pharmacophores [2]. This structural rigidity can lead to more predictable binding modes and potentially better selectivity profiles compared to flexible analogs.

Medicinal Chemistry Conformational Analysis Scaffold Hopping

R&D Application Scenarios


CNS Lead Optimization: LogP & MW Balance

In central nervous system (CNS) drug discovery, achieving an optimal balance of lipophilicity (logP) and molecular weight is crucial for blood-brain barrier penetration and minimizing off-target effects . 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane, with its intermediate logP of 3.1028 and molecular weight of 218.34 g/mol, provides a well-balanced starting point for CNS-targeted libraries [1]. Its spirocyclic core further contributes to conformational rigidity, which can enhance target selectivity and metabolic stability .

DOS Building Block for Spirocyclic Libraries

The spirocyclic framework of 1-(1-ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane is a valuable scaffold for diversity-oriented synthesis (DOS), enabling the generation of novel chemical matter with distinct three-dimensional shapes . The pyrrole nitrogen can serve as a handle for further functionalization, while the ethyl group provides a defined hydrophobic interaction point. This compound can be used to construct focused libraries aimed at exploring underutilized regions of chemical space for challenging biological targets [1].

SAR Tool for N-Alkyl Pyrrole Substituents

For structure-activity relationship (SAR) studies focused on the N-alkyl pyrrole moiety, 1-(1-ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane is an essential comparator. When used alongside the methyl and isopropyl analogs, it allows researchers to systematically probe the effect of alkyl chain length on potency, selectivity, and ADME properties . This systematic approach is critical for understanding the pharmacophore requirements for a given target and for guiding the design of more potent and selective leads [1].

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